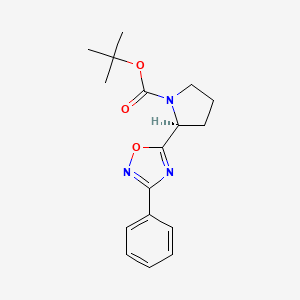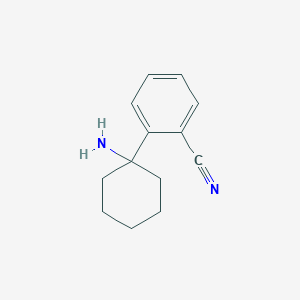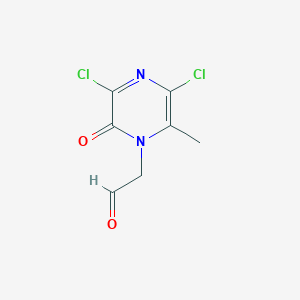
2-(3,5-Dichloro-6-methyl-2-oxopyrazin-1(2H)-yl)acetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-Dichloro-6-methyl-2-oxopyrazin-1(2H)-yl)acetaldehyde is a synthetic organic compound that belongs to the pyrazine family. Pyrazines are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and as flavoring agents. This compound, in particular, is characterized by the presence of dichloro and methyl substituents on the pyrazine ring, which may influence its chemical reactivity and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichloro-6-methyl-2-oxopyrazin-1(2H)-yl)acetaldehyde typically involves the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors such as 2,3-diaminopyridine with a suitable aldehyde or ketone.
Methylation: The methyl group can be introduced via alkylation reactions using methyl iodide or dimethyl sulfate.
Oxidation: The final step involves the oxidation of the pyrazine ring to introduce the oxo group, which can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of each step.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles like ammonia, primary amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrazine derivatives.
科学研究应用
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and metabolic pathways.
Medicine: Potential use in drug development due to its biological activity.
Industry: As a precursor for agrochemicals or flavoring agents.
作用机制
The mechanism of action of 2-(3,5-Dichloro-6-methyl-2-oxopyrazin-1(2H)-yl)acetaldehyde would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes or receptors, modulating their activity. The presence of the dichloro and methyl groups can influence its binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-(3,5-Dichloro-2-oxopyrazin-1(2H)-yl)acetaldehyde: Lacks the methyl group.
2-(3,5-Dichloro-6-methylpyrazin-1(2H)-yl)acetaldehyde: Lacks the oxo group.
2-(3,5-Dichloro-6-methyl-2-oxopyrazin-1(2H)-yl)ethanol: Has a hydroxyl group instead of an aldehyde.
Uniqueness
The unique combination of dichloro, methyl, and oxo groups in 2-(3,5-Dichloro-6-methyl-2-oxopyrazin-1(2H)-yl)acetaldehyde may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C7H6Cl2N2O2 |
|---|---|
分子量 |
221.04 g/mol |
IUPAC 名称 |
2-(3,5-dichloro-2-methyl-6-oxopyrazin-1-yl)acetaldehyde |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-4-5(8)10-6(9)7(13)11(4)2-3-12/h3H,2H2,1H3 |
InChI 键 |
ALPUDMUWRUPFNR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(C(=O)N1CC=O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


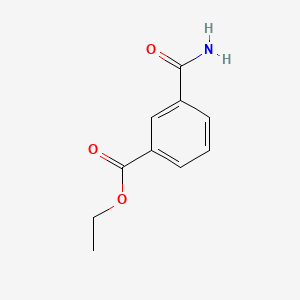


![Rel-(1R,5R)-1-(p-tolyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B15223673.png)
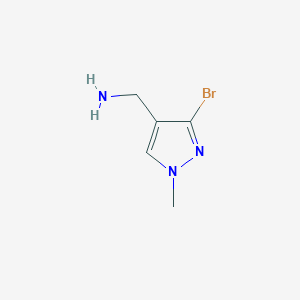
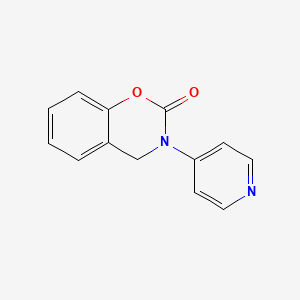
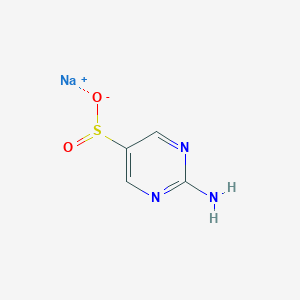
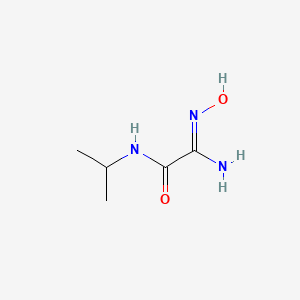
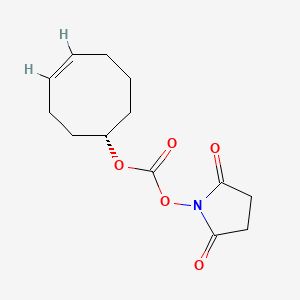
![2,7-Diazabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B15223728.png)
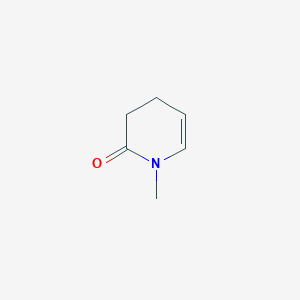
![(5-Methoxybenzo[d]isoxazol-3-yl)methanol](/img/structure/B15223740.png)
